2-(5-Bromopyrazin-2-yl)propan-2-ol
Description
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-(5-bromopyrazin-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H9BrN2O/c1-7(2,11)5-3-10-6(8)4-9-5/h3-4,11H,1-2H3 |
InChI Key |
OZQZYDRKYQKDKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=C(C=N1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Aromatic System Influence: Pyrazine (target compound) vs. Pyridine derivatives (e.g., 2-(5-Bromo-2-chloro-pyridin-3-yl)-propan-2-ol) exhibit higher molecular weights and altered solubility profiles due to nitrogen’s electronegativity .
Substituent Effects :
- Bromine and chlorine substituents increase molecular weight and lipophilicity (e.g., XLogP3 = 2.9 for 2-(5-bromo-2-chlorophenyl)propan-2-ol ).
- Methyl groups reduce steric hindrance, as seen in 2-(5-Bromo-2-methylphenyl)propan-2-ol, which is utilized in SGLT2 inhibitor synthesis .
Synthetic Pathways :
- Lithiation with BuLi/THF/hexane at -78°C is effective for bromo-fluoro-phenyl analogs, yielding products in a 1:5 molar ratio .
- Column chromatography is critical for separating analogs with multiple halogen substituents .
Pharmaceutical Relevance
- SGLT2 Inhibitors : 2-(5-Bromo-2-methylphenyl)propan-2-ol serves as a key intermediate, with its crystal structure stabilized by O–H⋯O hydrogen bonds . The pyrazine analog may offer enhanced metabolic stability due to nitrogen’s electron-withdrawing effects.
Physicochemical Properties
- Lipophilicity : Halogenated analogs (Br, Cl) exhibit higher XLogP3 values (2.9–3.0), favoring membrane permeability but reducing aqueous solubility .
- Stability : Bromine-free phenyl analogs (e.g., 2-(2,3-difluorophenyl)propan-2-ol) demonstrate distinct reactivity in ether-based syntheses compared to brominated versions .
Data Tables
Table 1: Comparative Physicochemical Properties
*Estimated based on structural analogs.
Preparation Methods
Reaction Mechanism and Steps
-
Starting Material Preparation :
Methyl 5-bromopyrazine-2-carboxylate serves as the precursor. Bromination of pyrazine-2-carboxylic acid at position 5 is achieved using -bromosuccinimide (NBS) in acetonitrile. The carboxyl group is then esterified to form the methyl ester. -
Grignard Reaction :
The ester reacts with excess MeMgBr in tetrahydrofuran (THF) at 0–25°C. The Grignard reagent adds twice to the carbonyl carbon, forming the tertiary alcohol after acidic workup.
Example Protocol :
Optimization Considerations
-
Temperature Control : Slow addition of MeMgBr at 0°C minimizes side reactions.
-
Solvent Choice : THF enhances reagent solubility and reaction efficiency.
-
Workup : Acidic quenching (pH 5–6) ensures complete protonation of the alkoxide intermediate.
Copper-Mediated Coupling Methods
Copper catalysts enable the coupling of bromopyrazines with propan-2-ol derivatives, offering an alternative to Grignard chemistry.
Ullmann-Type Coupling
Aryl bromides react with alkoxide nucleophiles in the presence of copper(I) iodide and a diamine ligand.
Example Protocol :
Limitations
-
Nucleophile Strength : Secondary alcohols like propan-2-ol exhibit lower reactivity, necessitating elevated temperatures.
-
Side Products : Homocoupling of aryl bromides may occur without rigorous exclusion of oxygen.
Comparative Analysis of Synthesis Routes
Industrial-Scale Production and Optimization
Continuous Flow Reactors
Q & A
Basic: What are the common synthetic routes for 2-(5-Bromopyrazin-2-yl)propan-2-ol, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves halogenation and alkylation steps. For example, bromination of pyrazine derivatives followed by reaction with acetone or similar ketones under basic conditions (e.g., NaH or KOH) yields the target compound. Key steps include:
- Halogenation: Bromine or brominating agents (e.g., NBS) introduce the bromine substituent at the 5-position of pyrazine .
- Alkylation: Reaction with propan-2-ol derivatives under controlled pH (8–10) and temperature (60–80°C) to minimize side products .
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Optimization Tips: Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of pyrazine to alkylating agent) to enhance yields .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR (¹H/¹³C): Identify the hydroxyl proton (δ 1.5–2.0 ppm, broad singlet) and pyrazine ring protons (δ 8.2–8.8 ppm). ¹³C NMR confirms the quaternary carbon (C-OH) at ~70 ppm .
- Mass Spectrometry (HRMS): Look for molecular ion peaks at m/z 229.99 (M+H⁺) and isotopic patterns confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- IR Spectroscopy: O-H stretch (~3400 cm⁻¹) and C-Br vibration (~650 cm⁻¹) .
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (if crystalline) .
Advanced: How do halogen substituents (Br vs. Cl/F) at the 5-position of pyrazine impact reactivity in cross-coupling reactions?
Answer:
Bromine’s higher polarizability and leaving-group ability enhance reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings compared to Cl/F analogs. For example:
- Suzuki Coupling: Br-substituted pyrazines show 20–30% higher yields than Cl analogs due to faster oxidative addition with Pd catalysts .
- Electronic Effects: Bromine’s electron-withdrawing nature activates the pyrazine ring for nucleophilic substitution (SNAr), while fluorine’s electronegativity can deactivate certain positions .
Contradictions: Some studies report lower yields for Br vs. I derivatives in Ullmann couplings; this may relate to steric hindrance or catalyst compatibility .
Advanced: How can researchers resolve contradictions in reported biological activity data for halogenated pyrazine derivatives?
Answer:
Discrepancies often arise from structural analogs (e.g., 5-Bromo vs. 2-Bromo isomers) or assay conditions. Strategies include:
- Structural Validation: Confirm regiochemistry via NOESY (nuclear Overhauser effect) or X-ray to rule out isomer contamination .
- Assay Standardization: Use consistent cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (DMSO concentration <0.1%) .
- SAR Analysis: Compare logP values (bromine increases hydrophobicity by ~0.5 units vs. Cl) to correlate bioavailability differences .
Experimental Design: What methodologies are recommended for studying the compound’s interaction with enzymatic targets?
Answer:
- Docking Studies: Use Schrödinger Maestro or AutoDock Vina to model binding to kinases (e.g., EGFR). Bromine’s van der Waals radius (~1.85 Å) may favor hydrophobic pockets .
- Enzyme Inhibition Assays: Conduct kinetic assays (IC₅₀ determination) with ATP-concentration variation to distinguish competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and entropy-driven interactions .
Advanced: How can computational chemistry predict the metabolic pathways of this compound?
Answer:
- In Silico Tools: Use MetaCore or GLORYx to predict Phase I oxidation (CYP3A4-mediated) and Phase II glucuronidation .
- Metabolite Identification: Simulate fragmentation patterns (Mass Frontier) and compare with experimental LC-MS/MS data .
- Toxicity Risk: Bromine’s potential for forming reactive intermediates (e.g., quinone methides) can be assessed via Derek Nexus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
